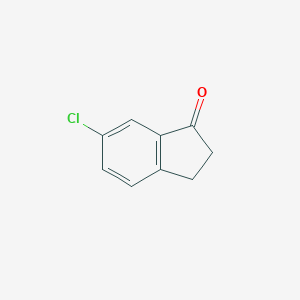

6-Chloro-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSGJDOJSQHQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408317 | |

| Record name | 6-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-38-0 | |

| Record name | 6-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 6-Chloro-1-indanone: A Technical Guide

Introduction

6-Chloro-1-indanone is a halogenated cyclic ketone with the chemical formula C₉H₇ClO.[1] It serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical agents and other complex organic molecules.[2][3][4] Its utility in drug discovery, particularly in the development of anti-inflammatory and analgesic drugs, underscores the importance of unambiguous structural characterization.[3] This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its distinct chemical environment.

¹H NMR Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the aromatic region shows a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring, while the aliphatic region displays two triplets corresponding to the adjacent methylene groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | 7.64 | Doublet (d) | 8.1 | 1H |

| H-5 | 7.42 | Doublet (d) | 1.9 | 1H |

| H-4 | 7.28 | Doublet of Doublets (dd) | 8.1, 1.9 | 1H |

| H-3 (CH₂) | 3.12 | Triplet (t) | 5.9 | 2H |

| H-2 (CH₂) | 2.74 | Triplet (t) | 5.9 | 2H |

| Data is typically acquired in CDCl₃ and referenced to TMS at 0.00 ppm. |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 205.4 |

| C-7a | 154.2 |

| C-3a | 138.6 |

| C-6 | 134.9 |

| C-4 | 129.8 |

| C-7 | 127.5 |

| C-5 | 124.9 |

| C-3 | 36.3 |

| C-2 | 25.8 |

| Data is typically acquired in CDCl₃. |

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.[5]

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.[5]

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the ketone carbonyl group.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| ~3070 | Aromatic C-H Stretch | Medium |

| ~2960 | Aliphatic C-H Stretch | Medium |

| ~1715 | C=O (Ketone) Stretch | Strong |

| ~1600, 1475 | C=C Aromatic Ring Stretch | Medium-Strong |

| ~830 | C-Cl Stretch | Strong |

| ~1270 | C-C Stretch | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Melt Technique): As this compound is a solid with a relatively low melting point (71-79 °C), a small amount of the sample can be melted between two KBr or NaCl plates to form a thin capillary film.[2][6]

-

Alternative (ATR Technique): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7] Ensure good contact between the sample and the crystal.

-

Data Acquisition: Place the sample holder in the FTIR spectrometer.

-

Analysis: Collect a background spectrum of the empty sample holder or clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

| m/z | Ion Assignment | Relative Intensity (%) |

| 168 | [M+2]⁺• | ~32% |

| 166 | [M]⁺• (Molecular Ion) | 100% |

| 138 | [M-CO]⁺• | High |

| 131 | [M-Cl]⁺ | Moderate |

| 103 | [M-CO-Cl]⁺ | High |

The presence of a significant peak at M+2 with approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2][8]

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through a capillary column and be separated from any impurities. The progress can be monitored by the instrument.[2]

-

MS Analysis: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance.

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a logical workflow, integrating the data from multiple spectroscopic techniques to confirm the structure.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 14548-38-0 [m.chemicalbook.com]

- 3. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 4. chemimpex.com [chemimpex.com]

- 5. emory.edu [emory.edu]

- 6. This compound | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Navigating the Solubility and Stability of 6-Chloro-1-indanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the solubility and stability of 6-Chloro-1-indanone, a key intermediate in pharmaceutical synthesis. While specific quantitative data for this compound is not extensively published, this document outlines the requisite experimental protocols and data presentation strategies to empower researchers in their laboratory investigations.

Solubility Profile of this compound

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, crystallization solvents, and analytical mobile phases.

General Solubility Considerations

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like".[1] Its polarity, stemming from the ketone and chloro-substituents on the indanone core, suggests moderate solubility in a range of organic solvents. While highly non-polar solvents like hexanes may exhibit limited dissolving power, polar aprotic and protic solvents are expected to be more effective.

Quantitative Solubility Determination

To obtain precise solubility data, systematic experimental evaluation is necessary. The isothermal shake-flask method is a widely accepted technique.

Table 1: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Isopropanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

Note: This table is a template for presenting experimentally determined solubility data.

Experimental Protocol: Isothermal Solubility Determination

A standard procedure for determining the solubility of this compound in an organic solvent involves the following steps:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be employed to ensure a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the saturated supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: From the concentration of the diluted sample, calculate the original concentration in the saturated solution, which represents the solubility.

Stability Profile of this compound

Assessing the stability of this compound in organic solvents is critical for ensuring the integrity of the molecule during storage, processing, and within analytical solutions. Stability studies help to identify potential degradation products and establish appropriate handling and storage conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is a pivotal component of stability assessment.[2][3] It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and elucidate potential degradation pathways.[2] For this compound in organic solvents, stress conditions would include exposure to acid, base, oxidation, and heat.

Table 2: Illustrative Stability Data for this compound in Methanol

| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant(s) |

| Control (Methanol at RT) | 72 | Data to be determined | Data to be determined |

| 0.1 N HCl in Methanol | 24 | Data to be determined | Data to be determined |

| 0.1 N NaOH in Methanol | 24 | Data to be determined | Data to be determined |

| 3% H₂O₂ in Methanol | 24 | Data to be determined | Data to be determined |

| Methanol at 60°C | 72 | Data to be determined | Data to be determined |

Note: This table is a template for presenting data from a forced degradation study.

Experimental Protocol: Forced Degradation Study

A typical forced degradation study for this compound in an organic solvent would proceed as follows:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent (e.g., methanol).

-

Stress Sample Preparation:

-

Acidic: Add a specific volume of an acidic solution (e.g., 1 N HCl) to an aliquot of the stock solution.

-

Basic: Add a specific volume of a basic solution (e.g., 1 N NaOH) to an aliquot of the stock solution.

-

Oxidative: Add a specific volume of an oxidizing agent (e.g., 30% H₂O₂) to an aliquot of the stock solution.

-

Thermal: Place an aliquot of the stock solution in a temperature-controlled environment (e.g., 60°C).

-

Control: Keep an aliquot of the stock solution at room temperature, protected from light.

-

-

Incubation: Store the stress samples under the specified conditions for a defined period.

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

-

Data Evaluation: Determine the percentage of this compound remaining and identify and quantify any degradation products.

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[4][5] This method must be able to separate the parent compound from all potential process impurities and degradation products.[5] Method development often involves screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient elution profiles to achieve the necessary resolution.[5]

Conclusion

While publicly available quantitative data on the solubility and stability of this compound in organic solvents is scarce, this guide provides the necessary framework for researchers to generate this critical information. By implementing the outlined experimental protocols for solubility determination and forced degradation studies, coupled with the development of a robust stability-indicating HPLC method, scientists and drug development professionals can gain a thorough understanding of the physicochemical properties of this important synthetic intermediate. This knowledge is indispensable for optimizing reaction conditions, ensuring product purity, and developing stable formulations.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 6-Chloro-1-indanone

Abstract

6-Chloro-1-indanone is a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2] Its functionalization via electrophilic aromatic substitution (EAS) is a key strategy for creating diverse derivatives. However, the reactivity of its aromatic ring is complex, governed by the competing electronic effects of a deactivating, meta-directing acyl group and a deactivating, ortho, para-directing chloro substituent. This technical guide provides a comprehensive analysis of the theoretical principles governing the regioselectivity of EAS reactions on this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to a scarcity of direct experimental data in published literature for these specific reactions, this document leverages established chemical principles to predict reaction outcomes and provides representative experimental protocols applicable to deactivated aromatic systems.

Analysis of the this compound Core: Electronic Effects and Regioselectivity

The primary challenge in performing electrophilic aromatic substitution on this compound is the presence of two deactivating groups on the benzene ring. The outcome of any EAS reaction is determined by the interplay of their directing effects.

-

The Acyl Group (Ketone): The carbonyl group is part of the fused five-membered ring. It is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C-5).

-

The Chloro Group: The chlorine atom at C-6 is also deactivating due to its inductive effect, but it possesses lone pairs of electrons that can be donated through resonance, making it an ortho, para-director. It directs incoming electrophiles to the C-5 (ortho) and C-7 (para) positions.

The positions available for substitution are C-4, C-5, and C-7.

-

Attack at C-5: This position is meta to the acyl group and ortho to the chloro group. Both groups, therefore, direct toward this position, making it a likely, though still deactivated, site for substitution.

-

Attack at C-7: This position is ortho to the acyl group (highly deactivated) and para to the chloro group (activated by resonance).

-

Attack at C-4: This position is para to the acyl group (highly deactivated) and meta to the chloro group.

Considering these competing influences, substitution is most likely to occur at the C-5 position, which is the least deactivated site. The C-7 position is a possible minor product, while the C-4 position is the most deactivated and substitution there is highly unlikely.

Caption: Directing effects on the this compound aromatic ring.

Key Electrophilic Aromatic Substitution Reactions

Due to the deactivated nature of the ring, forcing conditions (e.g., higher temperatures, stronger catalysts) are generally required for these reactions.[3]

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. This reaction generates the highly electrophilic nitronium ion (NO₂⁺).

-

Predicted Outcome: The major product is expected to be 6-Chloro-5-nitro-1-indanone , with 6-Chloro-7-nitro-1-indanone as a potential minor isomer.

Caption: Predicted workflow for the nitration of this compound.

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br₂, Cl₂). The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and create a potent electrophile.[4]

-

Predicted Outcome: Bromination is predicted to yield 5-Bromo-6-chloro-1-indanone as the major product.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like this compound.[5] The Lewis acid catalyst (e.g., AlCl₃) tends to coordinate with the ketone's carbonyl oxygen, further deactivating the ring and inhibiting the reaction. Therefore, direct Friedel-Crafts acylation or alkylation on this substrate is not expected to be a viable synthetic route.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group using fuming sulfuric acid (H₂SO₄ + SO₃). The electrophile is sulfur trioxide (SO₃).

-

Predicted Outcome: The reaction is expected to yield 6-Chloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonic acid as the major product. This reaction is often reversible.[6]

Summary of Predicted Reactions and Conditions

The following table summarizes the predicted outcomes and representative conditions for the electrophilic aromatic substitution on this compound. Note that these are generalized conditions for deactivated systems and would require optimization.

| Reaction Type | Reagents & Catalysts | Predicted Major Product | Predicted Minor Product(s) | Typical Conditions |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 6-Chloro-5-nitro-1-indanone | 6-Chloro-7-nitro-1-indanone | 0 °C to room temp. |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-chloro-1-indanone | 7-Bromo-6-chloro-1-indanone | Room temp. to 50 °C |

| Chlorination | Cl₂, AlCl₃ | 5,6-Dichloro-1-indanone | 6,7-Dichloro-1-indanone | Room temp. to 50 °C |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 6-Chloro-1-oxoindane-5-sulfonic acid | 6-Chloro-1-oxoindane-7-sulfonic acid | Room temp. to 100 °C |

| Friedel-Crafts | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Reaction not expected to proceed | N/A | N/A |

Representative Experimental Protocols

The protocols provided below are general methodologies for performing EAS reactions on deactivated aromatic compounds. They serve as a starting point and must be adapted and optimized for the specific substrate, this compound.

Protocol 1: General Procedure for Nitration

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice bath.

-

Reagent Addition: Slowly add concentrated nitric acid (e.g., 5 mL) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool to 0 °C. Add this solution dropwise to the nitrating mixture.

-

Reaction: Allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Protocol 2: General Procedure for Bromination

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the mixture.

-

Reagent Addition: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise at room temperature. The evolution of HBr gas should be observed.

-

Reaction: Stir the mixture at room temperature for 6-24 hours, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, purify the residue by column chromatography on silica gel.

Caption: General experimental workflow for electrophilic halogenation.

Conclusion

The electrophilic aromatic substitution of this compound presents a significant synthetic challenge due to the dual deactivating nature of its substituents. A theoretical analysis of the competing directing effects strongly suggests that substitution will preferentially occur at the C-5 position, which is meta to the ketone and ortho to the chlorine. While Friedel-Crafts reactions are likely to be unsuccessful, reactions such as nitration, halogenation, and sulfonation should proceed under forcing conditions to yield the corresponding 5-substituted derivatives. The protocols and predictive data herein provide a foundational guide for researchers aiming to explore the derivatization of this important chemical scaffold. Experimental validation is required to confirm these predictions and optimize reaction conditions for yield and purity.

References

An In-depth Technical Guide to Nucleophilic Addition to the Ketone of 6-Chloro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-indanone is a pivotal intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The reactivity of its ketone carbonyl group towards nucleophiles is fundamental to its utility in constructing complex molecular architectures. This technical guide provides a comprehensive overview of nucleophilic addition reactions at the carbonyl carbon of this compound. It details experimental protocols for key transformations including Grignard reactions, Wittig reactions, Reformatsky reactions, and hydride reductions. Additionally, this guide addresses stereoselective reductions, offering insights into the synthesis of chiral 6-chloro-1-indanol derivatives. Quantitative data is summarized in structured tables for comparative analysis, and reaction pathways and experimental workflows are illustrated with diagrams.

Introduction

This compound is a halogenated derivative of 1-indanone, a bicyclic ketone.[1][2] Its structure, featuring a ketone within a five-membered ring fused to a chlorobenzene ring, makes it a versatile building block in organic synthesis. The electrophilic nature of the carbonyl carbon invites a wide range of nucleophilic attacks, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for the elaboration of the indanone scaffold into more complex structures, many of which have demonstrated significant therapeutic potential.[3] This guide will delve into the core nucleophilic addition reactions pertinent to this valuable synthetic intermediate.

General Reaction Pathway: Nucleophilic Addition to a Ketone

The fundamental reaction discussed is the nucleophilic addition to the carbonyl group. The partially positive carbon atom of the ketone is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product.

Caption: General pathway of nucleophilic addition to a ketone.

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the ketone, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.[4][5][6]

Data Presentation

| Reagent | Product | Yield (%) | Reference |

| Methylmagnesium bromide | 6-Chloro-1-methyl-2,3-dihydro-1H-inden-1-ol | Not Reported | N/A |

Experimental Protocol: Synthesis of 6-Chloro-1-methyl-2,3-dihydro-1H-inden-1-ol

Materials:

-

This compound

-

Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

A solution of this compound in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

Methylmagnesium bromide solution is added dropwise from a dropping funnel with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2 hours) to ensure completion.

-

The reaction is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the Grignard reaction of this compound.

Wittig Reaction

The Wittig reaction converts the ketone into an alkene through the reaction with a phosphorus ylide (Wittig reagent).[7][8][9] The use of methylenetriphenylphosphorane will yield the corresponding methylene derivative.

Data Presentation

| Reagent | Product | Yield (%) | Reference |

| Methylenetriphenylphosphorane | 6-Chloro-1-methylene-2,3-dihydro-1H-indene | Not Reported | N/A |

Experimental Protocol: Synthesis of 6-Chloro-1-methylene-2,3-dihydro-1H-indene

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF or DMSO)

-

Pentane or hexane for purification

-

Round-bottom flask, dropping funnel

-

Magnetic stirrer

Procedure:

-

Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

The suspension is cooled in an ice bath, and the strong base is added portion-wise or dropwise to generate the ylide (a color change, typically to orange or yellow, is observed).

-

The mixture is stirred at room temperature for a period to ensure complete ylide formation.

-

A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction is quenched by the addition of water.

-

The product is extracted with a nonpolar solvent like pentane or hexane.

-

The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated.

-

The crude product is purified to remove the triphenylphosphine oxide byproduct, often by trituration or column chromatography.

Caption: Logical flow of the Wittig reaction.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of the ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[10][11]

Data Presentation

| Reagent | Product | Yield (%) | Reference |

| Ethyl bromoacetate, Zinc | Ethyl 2-(6-chloro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | Not Reported | N/A |

Experimental Protocol: Synthesis of Ethyl 2-(6-chloro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Materials:

-

This compound

-

Ethyl bromoacetate

-

Activated zinc dust

-

Anhydrous solvent (e.g., THF, benzene, or diethyl ether)

-

Saturated aqueous ammonium chloride solution or dilute acid (e.g., 10% H₂SO₄)

-

Round-bottom flask, reflux condenser

-

Magnetic stirrer

Procedure:

-

A mixture of this compound and activated zinc dust is placed in a round-bottom flask with an anhydrous solvent under an inert atmosphere.

-

A solution of ethyl bromoacetate in the same solvent is added dropwise. Gentle heating may be required to initiate the reaction.

-

Once the reaction starts, the addition is continued at a rate to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for a specified time until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled, and the excess zinc is filtered off.

-

The filtrate is treated with saturated aqueous ammonium chloride solution or dilute acid to hydrolyze the intermediate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the crude β-hydroxy ester, which can be purified by chromatography.

Hydride Reduction

Reduction of the ketone carbonyl group to a secondary alcohol is a common transformation, typically achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[12][13][14][15]

Data Presentation

| Reagent | Product | Solvent | Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | 6-Chloro-2,3-dihydro-1H-inden-1-ol | Methanol | Not Reported | [12][13] |

Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydro-1H-inden-1-ol

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dilute hydrochloric acid

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer

Procedure:

-

This compound is dissolved in methanol in a flask.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise with stirring. The reaction is exothermic.

-

After the addition is complete, the mixture is stirred at room temperature for a period (e.g., 1 hour).

-

The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate ester.

-

The product may precipitate from the solution and can be collected by vacuum filtration. Alternatively, the methanol can be removed under reduced pressure, and the product extracted with an organic solvent.

-

The crude product can be purified by recrystallization or column chromatography.

Asymmetric Reduction: Synthesis of Chiral 6-Chloro-1-indanol

The enantioselective reduction of prochiral ketones is a powerful tool for the synthesis of chiral alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is a prominent method for achieving high enantioselectivity.[16][17][18][19][20]

Data Presentation

| Catalyst | Product | Enantiomeric Excess (ee %) | Reference |

| (S)-CBS catalyst | (S)-6-Chloro-2,3-dihydro-1H-inden-1-ol | High (expected) | [16][17][18] |

| (R)-CBS catalyst | (R)-6-Chloro-2,3-dihydro-1H-inden-1-ol | High (expected) | [16][17][18] |

Experimental Protocol: Asymmetric Reduction of this compound

Materials:

-

This compound

-

(S)- or (R)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine)

-

Borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex)

-

Anhydrous THF

-

Methanol

-

Round-bottom flask

-

Syringes for transfer of air-sensitive reagents

Procedure:

-

A solution of the CBS catalyst in anhydrous THF is prepared in a flask under an inert atmosphere and cooled to a low temperature (e.g., -20 °C or 0 °C).

-

The borane source is added dropwise, and the mixture is stirred for a short period.

-

A solution of this compound in anhydrous THF is added slowly to the catalyst-borane complex.

-

The reaction is stirred at the low temperature until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of methanol.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with dilute acid and brine.

-

The organic layer is dried and concentrated. The product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Caption: Pathway for the asymmetric CBS reduction of this compound.

Spectroscopic Data of Products

Characterization of the products of these reactions is typically performed using standard spectroscopic methods such as NMR (¹H and ¹³C) and IR spectroscopy.

6-Chloro-2,3-dihydro-1H-inden-1-ol:

-

¹H NMR: Expected signals for aromatic protons, a benzylic proton adjacent to the hydroxyl group, and methylene protons of the five-membered ring.

-

¹³C NMR: Expected signals for aromatic carbons, the carbon bearing the hydroxyl group (in the range of 65-85 ppm), and methylene carbons.[21]

-

IR: A characteristic broad absorption for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹).

6-Chloro-1-methyl-2,3-dihydro-1H-inden-1-ol:

-

¹H NMR: Similar to the above, with an additional singlet for the methyl group.[22]

-

¹³C NMR: Similar to the above, with an additional signal for the methyl carbon.

6-Chloro-1-methylene-2,3-dihydro-1H-indene:

-

¹H NMR: Signals for the exocyclic methylene protons will appear as singlets or closely spaced doublets in the olefinic region (around 5.0-5.5 ppm).

-

¹³C NMR: Signals for the sp² carbons of the double bond, with the terminal methylene carbon appearing around 100-120 ppm and the quaternary carbon at the ring junction further downfield.

Conclusion

The nucleophilic addition to the ketone of this compound is a versatile and powerful strategy for the synthesis of a diverse array of functionalized indane derivatives. The reactions detailed in this guide, including Grignard, Wittig, Reformatsky, and hydride reductions, provide access to tertiary alcohols, alkenes, β-hydroxy esters, and secondary alcohols, respectively. Furthermore, the application of asymmetric synthesis techniques, such as the CBS reduction, allows for the stereocontrolled synthesis of chiral indanols, which are valuable precursors in drug development. The experimental protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and application of these important compounds.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Grignard Reagents [chemed.chem.purdue.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Grignard Reagents [sigmaaldrich.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 12. studylib.net [studylib.net]

- 13. webassign.net [webassign.net]

- 14. webassign.net [webassign.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scienceopen.com [scienceopen.com]

- 17. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 18. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 21. 1-INDANOL(6351-10-6) 13C NMR spectrum [chemicalbook.com]

- 22. 6-Chloro-1-methyl-1H-indazole(1210781-03-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of Novel 6-Chloro-1-indanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel 6-chloro-1-indanone derivatives. The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chlorine atom at the 6-position can significantly influence the physicochemical and pharmacological properties of these molecules, making their derivatives attractive targets for drug discovery programs. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and visualizes relevant biological pathways to support further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established and modern synthetic methodologies. The primary and most versatile approach involves a two-step process: the intramolecular Friedel-Crafts acylation to form the core this compound structure, followed by functionalization at the C2 position, most commonly through an aldol condensation to yield 2-benzylidene derivatives.

Synthesis of the this compound Core

The foundational precursor, this compound, is typically synthesized via an intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid. This reaction is generally promoted by a strong acid catalyst.

Materials:

-

3-(4-chlorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: To a solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Slowly add thionyl chloride (2.0 eq) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-(4-chlorophenyl)propanoyl chloride.

-

Friedel-Crafts Cyclization: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C in an ice bath. Anhydrous aluminum chloride (1.1 eq) is added portion-wise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford pure this compound.

Synthesis of 2-Benzylidene-6-chloro-1-indanone Derivatives

A common and effective method for introducing diversity to the this compound core is the Claisen-Schmidt (or aldol) condensation with various substituted benzaldehydes to generate 2-benzylidene derivatives.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 20% w/v)

-

Hydrochloric acid (HCl), 1M aqueous solution

Procedure:

-

Reaction Setup: A solution of this compound (1.0 eq) and the desired substituted benzaldehyde (1.0-1.2 eq) is prepared in ethanol or methanol at room temperature.

-

Base Addition: To the stirred solution, an aqueous solution of NaOH or KOH is added dropwise. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into a beaker of crushed ice and acidified with 1M HCl to a pH of ~2-3. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed thoroughly with cold water and then recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 2-benzylidene-6-chloro-1-indanone derivative.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-benzylidene-6-chloro-1-indanone derivatives.

Characterization of this compound Derivatives

The synthesized compounds are characterized using a suite of standard analytical techniques to confirm their structure, purity, and physical properties.

Experimental Protocols for Characterization

-

Melting Point (MP): Melting points are determined using a calibrated melting point apparatus and are uncorrected.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

-

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Quantitative Data Presentation

The following tables summarize the characterization data for the parent this compound and a selection of its 2-benzylidene derivatives.

Table 1: Physical and Yield Data for this compound and its Derivatives

| Compound ID | R-Group (on benzylidene) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | - | C₉H₇ClO | 166.60 | ~85 | 90-92 |

| 2a | H | C₁₆H₁₁ClO | 254.71 | 80-90 | 145-147 |

| 2b | 4-OCH₃ | C₁₇H₁₃ClO₂ | 284.74 | 85-95 | 162-164 |

| 2c | 4-NO₂ | C₁₆H₁₀ClNO₃ | 299.71 | 75-85 | 220-222 |

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

| Compound ID | -CH₂- (C2) | -CH₂- (C3) | Aromatic-H | Benzylidene =CH- | Other Protons |

| 1 | 3.12 (t) | 2.72 (t) | 7.42 (d), 7.53 (dd), 7.69 (s) | - | - |

| 2a | 4.00 (s) | - | 7.30-7.80 (m) | 7.95 (s) | - |

| 2b | 3.95 (s) | - | 6.95 (d), 7.40-7.75 (m) | 7.88 (s) | 3.85 (s, 3H, -OCH₃) |

| 2c | 4.05 (s) | - | 7.45-7.85 (m), 8.30 (d) | 8.05 (s) | - |

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

| Compound ID | C1 (C=O) | C2 | C3 | Aromatic-C | Benzylidene =CH- | Benzylidene Aromatic-C | Other Carbons |

| 1 | 205.4 | 36.6 | 25.4 | 123.5, 127.9, 133.6, 134.5, 138.5, 153.1 | - | - | - |

| 2a | 194.5 | 32.5 | - | 124.0, 126.5, 128.8, 129.2, 130.5, 134.8, 135.3, 138.0, 149.5 | 136.0 | 128.9, 129.5, 130.2, 134.1 | - |

| 2b | 194.2 | 32.4 | - | 123.8, 126.3, 128.6, 132.5, 134.6, 137.8, 149.2 | 135.5 | 114.5, 126.8, 132.0, 161.0 | 55.4 (-OCH₃) |

| 2c | 193.8 | 32.6 | - | 124.2, 126.8, 129.0, 134.9, 137.5, 149.8 | 134.5 | 124.1, 130.8, 140.5, 148.2 | - |

Table 4: IR (cm⁻¹) and Mass Spectrometry (m/z) Data

| Compound ID | IR (C=O stretch) | IR (C=C stretch) | MS (M⁺) |

| 1 | 1702 | - | 166, 168 |

| 2a | 1685 | 1610 | 254, 256 |

| 2b | 1682 | 1605, 1510 | 284, 286 |

| 2c | 1690 | 1600, 1520, 1345 | 299, 301 |

Biological Activity and Signaling Pathways

Derivatives of 1-indanone are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial properties. The anti-inflammatory effects of certain indanone derivatives have been shown to be mediated through the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism of Action

Several studies suggest that indanone derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is often achieved through the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently affects the activation of downstream pathways like the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB) pathways.

TLR4/JNK/NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response through its interaction with TLR4. This interaction initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and AP-1, which in turn upregulate the expression of pro-inflammatory genes. Some this compound derivatives may interfere with this pathway at various points, leading to a reduction in the inflammatory response.

Caption: Putative mechanism of anti-inflammatory action via the TLR4/JNK/NF-κB pathway.

NF-κB and MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38, are also crucial in mediating inflammatory responses. The activation of these kinases often crosstalks with the NF-κB pathway. This compound derivatives may also exert their effects by modulating the activity of these MAP kinases, thereby providing a multi-pronged approach to controlling inflammation.

Caption: Interplay between MAPK and NF-κB signaling pathways in inflammation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. The detailed protocols and compiled characterization data serve as a valuable resource for researchers in the field. Furthermore, the elucidation of the potential anti-inflammatory mechanisms through the TLR4/JNK/NF-κB and MAPK signaling pathways offers a rationale for the continued investigation of these compounds as potential therapeutic agents. The versatility of the 1-indanone core, coupled with the electronic influence of the chloro-substituent, presents a rich chemical space for the development of new molecules with tailored biological activities. Further studies, including extensive structure-activity relationship (SAR) analyses and in vivo efficacy evaluations, are warranted to fully explore the therapeutic potential of this promising class of compounds.

Unveiling the Therapeutic Potential of 6-Chloro-1-indanone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, 6-Chloro-1-indanone analogs are emerging as a promising class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of these analogs, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway visualizations.

Quantitative Analysis of Biological Activities

A comprehensive review of the scientific literature reveals the diverse pharmacological effects of this compound derivatives, ranging from anti-inflammatory and anticancer to neuroprotective activities. The following tables summarize the key quantitative data, offering a comparative overview of the potency of these analogs in various biological assays.

| Compound ID | Biological Activity | Assay System | Potency (IC50/ED50/ED30) | Reference |

| Amide Derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid | Anti-inflammatory | Carrageenan-induced paw edema in rats | ED30 of 6.45 mg/kg for compound 6y | [1] |

| Thiazolyl hydrazone derivatives of 1-indanone | Anticancer (Colorectal Cancer) | HT-29, COLO 205, KM 12 cell lines | IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM | [2][3] |

| Indanone Derivative from Fernandoa adenophylla | Anti-inflammatory | Heat-induced hemolysis | IC50 of 54.69 µM | |

| Sesquistilbene indanone analogues | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 cells | Data not expressed as IC50, but compound 11k was most potent | |

| Indanone-based thiazolyl hydrazone (ITH-6) | Anticancer (p53 mutant colorectal cancer) | HT-29, COLO 205, KM 12 cell lines | IC50 values of 0.44 µM, 0.98 µM, and 0.41 µM, respectively | [2] |

Experimental Protocols: A Methodological Overview

To ensure the reproducibility and validation of the cited biological activities, this section details the experimental protocols for the key assays employed in the evaluation of this compound analogs.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the ability of compounds to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.

Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be quantified.

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, and the specific COX enzyme (COX-1 or COX-2).

-

Incubation with Inhibitor: In a 96-well plate, add the assay buffer, heme, enzyme, and the test compound (this compound analog) at various concentrations. Incubate to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid and a colorimetric substrate to initiate the enzymatic reaction.

-

Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a deeper understanding of the molecular mechanisms underlying the biological activities of this compound analogs, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 6-Chloro-1-indanone: A Review of Its Chemical Utility and Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic aromatic ketone. It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] While the indanone scaffold is a well-established pharmacophore found in numerous biologically active compounds, a comprehensive review of the scientific literature reveals a significant gap in the understanding of the specific mechanism of action of this compound itself. Current research predominantly focuses on its utility as a synthetic intermediate rather than its intrinsic biological effects. This guide synthesizes the available information on this compound, detailing its chemical properties, its pivotal role in the synthesis of bioactive molecules, and its known toxicological profile, while highlighting the conspicuous absence of direct mechanistic studies.

Chemical Properties and Synthesis

This compound is a white to off-white solid with the chemical formula C₉H₇ClO.[4][5] Its structure features a benzene ring fused to a five-membered ring containing a ketone group, with a chlorine atom substituted at the 6-position of the aromatic ring. This chlorine substitution enhances the compound's reactivity and makes it a versatile precursor for a variety of chemical transformations.[3]

A common synthetic route to this compound involves the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid.[6] This reaction is typically carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, in an anhydrous solvent like dichloromethane. The reaction mixture is heated to drive the cyclization, and the product is then purified by chromatography.[6]

Role as a Synthetic Intermediate

The primary and well-documented role of this compound is as a key intermediate in the synthesis of a diverse array of biologically active compounds.[2][3] Its chemical structure allows for various modifications, making it a valuable starting material for drug discovery and development.

Table 1: Applications of this compound in the Synthesis of Bioactive Molecules

| Therapeutic Area/Application | Description |

| Anti-inflammatory and Analgesic Drugs | This compound serves as a precursor for the synthesis of novel anti-inflammatory and analgesic agents.[2] |

| Psychoactive Drugs | The compound is utilized in the development of dopaminergic agents, including both agonists and antagonists. |

| Agrochemicals | It is a building block in the formulation of pesticides and herbicides.[2][3] |

| Material Science | Its unique chemical structure is explored in the development of new polymers and coatings.[2] |

The following diagram illustrates the central role of this compound as a synthetic hub leading to various classes of functional molecules.

The Indanone Scaffold in Biologically Active Molecules

While direct studies on this compound are lacking, the broader class of indanone derivatives has been extensively investigated and shown to possess a wide spectrum of biological activities. These activities provide a pharmacological context for the types of molecules that can be generated from this compound. Indanone-containing compounds have been reported to exhibit anti-Alzheimer's, anticancer, antimicrobial, and antiviral properties.[7][8] For instance, Donepezil, a prominent drug for the treatment of Alzheimer's disease, features an indanone core structure.[7]

Toxicological Profile

The available safety data for this compound indicates that it is a hazardous substance. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5] Exposure can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][9] Long-term toxicity data is limited, but structural analogs suggest a potential for moderate systemic toxicity.[1] There is currently no conclusive evidence classifying this compound as a carcinogen.[1]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Observation | Reference |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [4][5] |

| Skin Corrosion/Irritation | Causes skin irritation | [1][9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [1][9] |

| Respiratory Irritation | May cause respiratory irritation | [1][9] |

| Carcinogenicity | Not formally evaluated | [1] |

Experimental Protocols

Due to the absence of published studies on the mechanism of action of this compound, there are no specific experimental protocols to report for assays determining its biological activity, such as enzyme inhibition or receptor binding assays. The primary experimental procedures found in the literature relate to its chemical synthesis.

A general procedure for the synthesis of this compound is as follows[6]:

-

3-(4-Chlorophenyl)propanoic acid is dissolved in an anhydrous solvent such as dichloromethane.

-

The solution is cooled to 0°C.

-

A strong acid, for example, trifluoromethanesulfonic acid (3 equivalents), is slowly added.

-

The reaction mixture is then warmed to room temperature and subsequently heated to 80°C in a sealed tube.

-

The reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS).

-

Upon completion, the reaction is quenched with ice water and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield this compound.

Conclusion and Future Directions

This compound is a compound of significant interest in synthetic chemistry, providing a versatile platform for the construction of complex and biologically active molecules. However, there is a stark lack of research into its own mechanism of action. The scientific community's understanding of this molecule is currently limited to its role as a chemical intermediate and its general toxicological properties.

For researchers, scientists, and drug development professionals, this compound should be viewed as a valuable starting material. Future research endeavors could profitably be directed towards elucidating the direct biological effects of this compound. Investigating its potential interactions with various enzymes and receptors could uncover novel biological activities and potentially new therapeutic applications for this and related indanone structures. Until such studies are undertaken, the mechanism of action of this compound will remain an unexplored area of its chemical profile.

References

- 1. Page loading... [guidechem.com]

- 2. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 14548-38-0 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. CAS # 14548-38-0, this compound, 6-Chloro-2,3-dihydro-1H-inden-1-one - chemBlink [ww.chemblink.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-1-indanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-chloro-1-indanone, a valuable intermediate in pharmaceutical and materials science research.[1] The synthesis is achieved through a two-step process commencing with the preparation of 3-(3-chlorophenyl)propionic acid from 3-chlorobenzaldehyde, followed by an intramolecular Friedel-Crafts acylation to yield the target compound. Methodologies for both direct cyclization of the carboxylic acid and cyclization via the acyl chloride are presented. This guide includes comprehensive experimental procedures, tables of quantitative data, and visualizations of the reaction mechanism and experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules.[1] The indanone core is a prevalent scaffold in medicinal chemistry, and chloro-substituted derivatives are often explored to modulate the electronic and lipophilic properties of lead compounds. The synthesis of 1-indanones is commonly achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives.[2][3] This electrophilic aromatic substitution reaction provides an efficient route to the fused ring system.[4][5] This document outlines two reliable protocols for the synthesis of this compound.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of the final product, this compound, is provided below for easy reference and characterization.

| Property | Value |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.61 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 71-79 °C |

| CAS Number | 14548-38-0 |

| Purity (Typical) | ≥ 98% (HPLC) |

Table 1: Physicochemical properties of this compound.[6]

| Spectral Data | Characteristic Peaks/Values |

| ¹H NMR (CDCl₃) | δ (ppm) 2.70-2.80 (m, 2H), 3.10-3.20 (m, 2H), 7.30-7.60 (m, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm) 25.9, 36.2, 124.7, 126.9, 135.5, 138.3, 139.1, 154.9, 205.8 |

| IR (KBr, cm⁻¹) | ~1700 (C=O), ~1600, ~1470 (aromatic C=C) |

| Mass Spectrum (m/z) | 166 (M⁺), 168 (M⁺+2), 138, 103 |

Table 2: Spectral data for this compound.

Experimental Protocols

Part 1: Synthesis of 3-(3-Chlorophenyl)propionic Acid

This initial step prepares the necessary precursor for the subsequent intramolecular Friedel-Crafts acylation. The protocol is adapted from general procedures for the synthesis of 3-arylpropionic acids.

Materials:

-

3-Chlorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (concentrated and dilute)

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

Knoevenagel Condensation: In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3 volumes). Add a catalytic amount of piperidine (0.1 equivalents) and heat the mixture at reflux for 2-3 hours.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and pour it into a solution of sodium hydroxide (3 equivalents) in water. Heat the mixture at reflux for 3-4 hours to effect hydrolysis and decarboxylation.

-

Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of 3-(3-chlorophenyl)cinnamic acid will form.

-

Reduction (Alternative): While the above provides the cinnamic acid derivative, a more direct, albeit higher pressure, route involves the reduction of the intermediate from the reaction of m-chlorobenzaldehyde and malonic acid. A patent describes a process involving catalytic reduction and decarboxylation to obtain 3-(3-chlorophenyl)propionic acid.

-

Purification: The crude 3-(3-chlorophenyl)propionic acid can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Part 2: Intramolecular Friedel-Crafts Acylation to this compound

Two effective methods for the cyclization of 3-(3-chlorophenyl)propionic acid are provided below.

This method is a direct, one-step cyclization of the carboxylic acid.

Materials:

-

3-(3-Chlorophenyl)propionic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 3-(3-chlorophenyl)propionic acid (1 equivalent).

-

Catalyst Addition: Add polyphosphoric acid (10-15 times the weight of the carboxylic acid) to the flask.

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Work-up: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

This classic two-step approach involves the formation of the acyl chloride followed by a Lewis acid-catalyzed cyclization.[6][7]

Materials:

-

3-(3-Chlorophenyl)propionic acid

-

Thionyl chloride or Oxalyl chloride

-

Anhydrous dichloromethane

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask, dissolve 3-(3-chlorophenyl)propionic acid (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). At 0 °C, slowly add thionyl chloride or oxalyl chloride (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(3-chlorophenyl)propionyl chloride.

-

Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.2 equivalents), keeping the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute hydrochloric acid.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Reaction Data Summary

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | 3-Chlorobenzaldehyde, Malonic acid | Pyridine/Piperidine | Pyridine | Reflux | 2-3 | - |

| 2A | 3-(3-Chlorophenyl)propionic acid | Polyphosphoric Acid | None | 80-100 | 2-4 | 70-85% |

| 2B | 3-(3-Chlorophenyl)propionyl chloride | Aluminum Chloride | Dichloromethane | 0 to RT | 1-3 | 75-90% |

Table 3: Summary of reaction conditions and expected yields.

Visualizations

Reaction Mechanism

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. 3-(3-CHLOROPHENYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. websites.umich.edu [websites.umich.edu]

Application Note: A Detailed Experimental Protocol for the Synthesis of 6-Chloro-1-indanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Chloro-1-indanone is a crucial intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.[1] This document provides a detailed, step-by-step experimental protocol for the synthesis of this compound via a two-step process commencing from 3-(4-chlorophenyl)propanoic acid. The methodology involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone.[2] This protocol is designed to be a reliable and reproducible guide for laboratory synthesis.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Acid Chloride Formation: 3-(4-chlorophenyl)propanoic acid is converted to 3-(4-chlorophenyl)propionyl chloride.

-

Intramolecular Friedel-Crafts Acylation: The acyl chloride undergoes ring closure in the presence of a Lewis acid catalyst to form this compound.

Experimental Protocol

This protocol details the necessary materials, equipment, and procedures for the synthesis.

2.1 Materials and Equipment

-

Reagents:

-

3-(4-chlorophenyl)propanoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (≥ 1.2 eq) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum chloride (AlCl₃) (≥ 1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Ice

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

-

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser with a drying tube or inert gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

2.2 Step 1: Synthesis of 3-(4-chlorophenyl)propionyl chloride

-

Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-